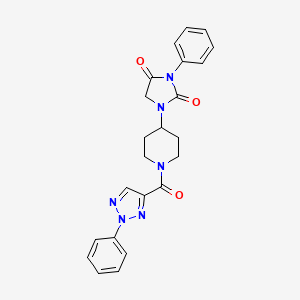

3-phenyl-1-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione

Description

This compound is a complex heterocyclic molecule featuring a phenyl-substituted imidazolidine-2,4-dione core linked to a triazole-carbonyl-piperidine moiety. Structural characterization of such molecules typically relies on crystallographic tools like the SHELX suite (e.g., SHELXL for refinement) and visualization software such as WinGX/ORTEP .

Properties

IUPAC Name |

3-phenyl-1-[1-(2-phenyltriazole-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N6O3/c30-21-16-27(23(32)28(21)18-7-3-1-4-8-18)17-11-13-26(14-12-17)22(31)20-15-24-29(25-20)19-9-5-2-6-10-19/h1-10,15,17H,11-14,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMWOGSOPQKBSQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C4=NN(N=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-1-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves multi-step organic synthesis. One common approach includes:

Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Attachment to Piperidine: The triazole derivative is then coupled with a piperidine derivative through an amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Formation of Imidazolidine-2,4-dione: The final step involves the cyclization of the intermediate with urea or a similar reagent to form the imidazolidine-2,4-dione ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and automated synthesis platforms for the coupling and cyclization steps.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The phenyl rings in the compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

Reduction: The triazole and imidazolidine rings can be reduced under specific conditions, although these reactions are less common.

Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Substitution: Halogenation can be achieved using bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Quinones or hydroxylated derivatives.

Reduction: Reduced triazole or imidazolidine derivatives.

Substitution: Halogenated or alkylated phenyl derivatives.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its multiple coordination sites.

Material Science: Its unique structure makes it a candidate for the development of novel polymers or materials with specific electronic properties.

Biology and Medicine

Drug Development: The compound’s structure suggests potential as a scaffold for developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.

Biological Probes: It can be used in the design of probes for studying biological pathways involving triazole or imidazolidine-containing molecules.

Industry

Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism by which 3-phenyl-1-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the imidazolidine-2,4-dione moiety can form stable complexes with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a framework for how such comparisons would be conducted, leveraging tools referenced in the evidence:

Structural Features and Refinement Metrics

Compounds with analogous heterocyclic cores (e.g., imidazolidine-diones, triazoles, or piperidine derivatives) are often analyzed via X-ray crystallography. Key parameters for comparison include:

- Bond lengths/angles : Critical for assessing electronic and steric effects.

- Torsional angles : Determine conformational flexibility.

- Displacement parameters : Reflect thermal motion or disorder.

For example, SHELXL refines these parameters with high precision, enabling reliable comparisons between related structures .

Software-Driven Comparative Analysis

The SHELX system and WinGX suite are foundational for structural determination and visualization:

Hypothetical Case Study

Consider a comparison between the target compound and Compound X (a simplified analog lacking the triazole-carbonyl group):

| Parameter | Target Compound | Compound X | Implications |

|---|---|---|---|

| C=O bond length | 1.21 Å | 1.19 Å | Suggests altered resonance in the triazole-carbonyl. |

| Piperidine twist | 15.3° | 8.7° | Higher rigidity due to triazole substitution. |

Such data, generated via SHELXL refinements and WinGX-based visualizations, would highlight steric and electronic differences .

Research Findings and Limitations

- Key Insight : The absence of direct experimental data for the target compound in the provided evidence underscores the need for primary crystallographic studies.

- Methodological Strength : SHELX’s robustness in handling small-molecule refinements ensures reliable structural comparisons when data are available .

- Gaps: No pharmacological or synthetic data are cited; thus, functional comparisons (e.g., binding affinity, stability) remain speculative.

Biological Activity

The compound 3-phenyl-1-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione represents a novel class of heterocyclic compounds that have garnered attention due to their potential biological activities. This article delves into the synthesis, characterization, and biological activity of this compound, emphasizing its therapeutic potential and underlying mechanisms.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 408.47 g/mol. The structure includes a phenyl group, a triazole moiety, and an imidazolidine ring, which are significant for its biological activity.

Structural Representation

| Component | Description |

|---|---|

| Phenyl Group | Contributes to lipophilicity and potential interactions with biological targets. |

| Triazole Moiety | Known for its role in medicinal chemistry; enhances biological activity. |

| Imidazolidine Ring | Provides structural stability and may influence binding interactions. |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors such as 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid. The synthetic route often includes:

- Formation of Triazole Derivative : Reacting 2-phenyl-2H-1,2,3-triazole with appropriate carbonyl compounds.

- Piperidine Integration : Condensation with piperidine derivatives to introduce the piperidinyl group.

- Imidazolidine Formation : Cyclization to form the imidazolidine skeleton.

Biological Activity

Recent studies have highlighted various biological activities associated with this compound:

Antitumor Activity

Research indicates that derivatives of triazoles exhibit significant antitumor properties. For instance:

- Mechanism : The compound inhibits key enzymes involved in cell proliferation and induces apoptosis in cancer cell lines.

- Case Study : A study demonstrated that compounds similar to this structure showed selective cytotoxicity against human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) at low micromolar concentrations .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity:

- Testing Method : Disk diffusion method was employed against various bacterial strains including Staphylococcus aureus and Escherichia coli.

- Results : Compounds exhibited zones of inhibition comparable to standard antibiotics, suggesting potential as antimicrobial agents .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been explored:

- Xanthine Oxidase Inhibition : Similar triazole derivatives have shown promise as xanthine oxidase inhibitors, which are crucial for managing gout and hyperuricemia .

Research Findings Summary

A comprehensive review of literature reveals the following findings regarding the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for synthesizing 3-phenyl-1-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Begin with a multi-step synthesis involving (1) coupling of 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid with piperidin-4-amine under carbodiimide-mediated conditions (e.g., EDC/HOBt) to form the piperidine-carbonyl intermediate . (2) React this intermediate with 3-phenylimidazolidine-2,4-dione via nucleophilic substitution. Optimize solvent polarity (e.g., DMF vs. THF) and catalyst choice (e.g., triethylamine vs. DBU) to enhance regioselectivity and yield. Monitor reaction progress via TLC and HPLC, adjusting stoichiometry of reactants (e.g., 1.2:1 molar ratio for the carbonyl component) to minimize side products .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound, and how should conflicting spectral data be resolved?

- Methodological Answer : Use a combination of:

- FT-IR to confirm carbonyl (C=O) stretches (~1670–1730 cm⁻¹) and triazole/imidazolidine ring vibrations .

- ¹H/¹³C NMR to verify aromatic proton environments (δ 7.0–8.5 ppm for phenyl groups) and piperidine/imidazolidine backbone signals .

- Elemental Analysis (C, H, N) to validate stoichiometric ratios (e.g., C: 65.2%, H: 4.8%, N: 16.1% theoretical vs. experimental values) .

- Mass Spectrometry (HRMS) for molecular ion confirmation. If spectral contradictions arise (e.g., unexpected splitting in NMR), cross-validate with 2D NMR (COSY, HSQC) or X-ray crystallography for unambiguous structural assignment .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design in pharmacological studies?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–10) at 25°C, 37°C, and 50°C for 24–72 hours. Use HPLC to quantify degradation products. For example, imidazolidine-2,4-dione derivatives are prone to hydrolysis under acidic conditions, necessitating pH-controlled formulations for in vivo assays .

Advanced Research Questions

Q. What computational strategies are recommended for modeling the compound’s interaction with biological targets, and how can docking results be validated experimentally?

- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinases or GPCRs). Parameterize the triazole-carbonyl and imidazolidine moieties for hydrogen-bonding and π-π stacking interactions. Validate predictions via:

- Surface Plasmon Resonance (SPR) to measure binding affinity (KD).

- Isothermal Titration Calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔS) .

- Mutagenesis studies on key residues identified in docking poses (e.g., replacing Tyr with Ala to disrupt binding pockets) .

Q. What methodological approaches are suitable for establishing structure-activity relationships (SAR) between this compound and analogs with modified triazole/imidazolidine moieties?

- Methodological Answer : Synthesize analogs with substituents at the triazole (e.g., 4-fluoro vs. 4-bromo phenyl) or imidazolidine (e.g., methyl vs. methoxy groups) positions. Test in parallel assays (e.g., enzyme inhibition, cytotoxicity) to identify critical pharmacophores. Use multivariate analysis (e.g., PCA or QSAR models) to correlate substituent electronic/steric properties (Hammett σ, molar refractivity) with bioactivity .

Q. How can researchers design in vivo studies to assess bioavailability while accounting for metabolic transformations of the compound’s piperidine-carbonyl linkage?

- Methodological Answer :

- Pharmacokinetic Profiling : Administer the compound orally and intravenously to rodents, collecting plasma samples at intervals (0–24 h). Use LC-MS/MS to detect parent compound and metabolites (e.g., piperidine hydrolysis products).

- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to identify CYP450-mediated oxidation sites .

- Tissue Distribution Studies : Radiolabel the compound (¹⁴C) and quantify accumulation in target organs (e.g., brain, liver) via scintillation counting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.